Exact Mass and Molecular Weight of Acetone 2,4-Dinitrophenylhydrazone-13C3: A Technical Guide for LC-MS/MS Carbonyl Analysis
Exact Mass and Molecular Weight of Acetone 2,4-Dinitrophenylhydrazone-13C3: A Technical Guide for LC-MS/MS Carbonyl Analysis
Executive Summary & Core Utility
The precise quantification of low-molecular-weight carbonyls (aldehydes and ketones) is a critical regulatory requirement in both environmental monitoring (e.g., U.S. EPA Method TO-11A) and clinical biomarker discovery (e.g., exhaled breath condensate analysis). Because volatile carbonyls like acetone are difficult to retain and detect using standard reversed-phase liquid chromatography-mass spectrometry (LC-MS), they are chemically derivatized using 2,4-dinitrophenylhydrazine (DNPH)[1].
To achieve absolute quantification and eliminate matrix effects, Acetone 2,4-Dinitrophenylhydrazone-13C3 (CAS: 395075-27-1) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2].
The Causality of Isotope Selection: Why use 13C3 instead of deuterium ( 2H6 )? Deuterated internal standards frequently suffer from hydrogen-deuterium (H/D) exchange in protic LC solvents (like water/methanol), leading to isotopic scrambling. Furthermore, the "isotope effect" causes deuterated compounds to elute slightly earlier than their native counterparts in reversed-phase chromatography. By utilizing a 13C3 -labeled acetone moiety, the internal standard perfectly co-elutes with the native analyte. This ensures that any ion suppression or enhancement occurring in the MS source affects both the analyte and the internal standard identically, creating a self-validating quantitative system .
Physicochemical Properties & Exact Mass Formulation
For High-Resolution Mass Spectrometry (HRMS) platforms such as Q-TOF or Orbitrap, relying on nominal mass is insufficient. Isobaric interferences in complex matrices (like human serum or urban air) necessitate the use of monoisotopic exact mass to isolate the target analyte within a narrow mass extraction window (< 5 ppm error).
The condensation of 13C3 -Acetone ( 13C3H6O ) with 2,4-DNPH ( C6H6N4O4 ) yields Acetone-13C3-DNPH and water. The resulting molecular formula is 13C3C6H10N4O4 .
Exact Mass Calculation (Monoisotopic)
The exact mass is calculated using the mass of the most abundant isotope for each element:
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13C (x3): 3×13.003355=39.010065 Da
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12C (x6): 6×12.000000=72.000000 Da
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1H (x10): 10×1.007825=10.078250 Da
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14N (x4): 4×14.003074=56.012296 Da
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16O (x4): 4×15.994915=63.979660 Da
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Total Exact Mass: 241.080271 Da
Molecular Weight Calculation (Standard Atomic Weights)
For standard solution preparation, the average molecular weight (molar mass) is used:
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C: 6×12.011=72.066
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13C : 3×13.003=39.009
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H: 10×1.008=10.080
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N: 4×14.007=56.028
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O: 4×15.999=63.996
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Total Molecular Weight: 241.179 g/mol
Table 1: Chemical & Isotopic Properties Summary
| Property | Value |
| Chemical Name | Acetone 2,4-Dinitrophenylhydrazone-13C3 |
| CAS Registry Number | 395075-27-1 |
| Molecular Formula | 13C3C6H10N4O4 |
| Average Molecular Weight | 241.18 g/mol |
| Monoisotopic Exact Mass | 241.0803 Da |
| Precursor Ion [M-H]⁻ | m/z 240.07 |
Mechanistic Chemistry: Derivatization Pathway
The derivatization relies on a nucleophilic addition-elimination reaction. The primary amine of 2,4-DNPH attacks the electrophilic carbonyl carbon of the 13C3 -acetone. This reaction is acid-catalyzed; the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon. Following the formation of a tetrahedral intermediate, dehydration (loss of H2O ) occurs to form the stable hydrazone double bond (C=N).
Caption: Acid-catalyzed condensation pathway of 13C3-Acetone and 2,4-DNPH forming the stable hydrazone.
Experimental Protocols: LC-MS/MS Workflow
The following protocol adapts the principles of EPA Method TO-11A for modern LC-MS/MS systems, integrating the SIL-IS for absolute quantification[1][3].
Step-by-Step Methodology
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Sample Collection: Draw ambient air or breath samples through a commercially available silica gel cartridge pre-coated with acidified 2,4-DNPH. Critical Step: Ensure a KI (Potassium Iodide) ozone scrubber is placed upstream of the cartridge. Ozone aggressively degrades DNPH derivatives, leading to false negatives.
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Elution & IS Spiking: Elute the derivatized carbonyls from the cartridge using 3.0 mL of LC-MS grade acetonitrile. Immediately spike the eluate with 20 µL of a 10 µg/mL Acetone-13C3-DNPH working standard.
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Causality: Spiking the internal standard post-collection but pre-analysis corrects for volumetric losses during elution, autosampler injection variability, and MS ionization suppression.
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Chromatographic Separation: Inject 2-5 µL of the spiked eluate onto a sub-2 µm C18 column (e.g., 100 mm x 2.1 mm). Use a binary gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
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Buffer Selection: Add 5 mM ammonium acetate to both phases. Why? Strong acids suppress negative ionization. Ammonium acetate acts as a volatile buffer that facilitates the deprotonation of the highly electronegative dinitrophenyl group, maximizing the[M-H]⁻ yield.
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Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI-) mode.
Caption: End-to-end analytical workflow for LC-MS/MS quantification using Acetone-13C3-DNPH.
Mass Spectrometry Parameters & Data Interpretation
In negative ionization mode, DNPH derivatives yield a strong deprotonated precursor ion [M-H]⁻. For native Acetone-DNPH, this is m/z 237.1. For the labeled Acetone-13C3-DNPH, the precursor is m/z 240.1.
Collision-induced dissociation (CID) of these precursors typically results in the characteristic loss of a nitric oxide (NO) radical (-30 Da), which is highly diagnostic for nitroaromatic compounds[3]. Another major fragment is the cleavage of the hydrazone bond, yielding the dinitrophenyl anion (m/z 163.0). Because the m/z 163 fragment does not contain the acetone alkyl chain, this product ion is identical for both the native and 13C3 -labeled analytes.
Table 2: Optimized MRM Transitions (Negative ESI/APCI)
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Diagnostic Purpose |
| Acetone-DNPH (Native) | 237.1 | 163.0 | 15 - 20 | Quantifier (Hydrazone cleavage) |
| Acetone-DNPH (Native) | 237.1 | 207.0 | 10 - 15 | Qualifier (Loss of NO, -30 Da) |
| Acetone-13C3-DNPH (IS) | 240.1 | 163.0 | 15 - 20 | IS Quantifier |
| Acetone-13C3-DNPH (IS) | 240.1 | 210.0 | 10 - 15 | IS Qualifier (Loss of NO, -30 Da) |
Self-Validating Data Processing: To calculate the final concentration of acetone in the sample, plot the peak area ratio (Area_{Native} / Area_{IS}) against a multi-point calibration curve. Because the SIL-IS shares the exact ionization efficiency as the native analyte, this ratio remains constant even if absolute signal intensity fluctuates by >50% due to matrix suppression.
References
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U.S. Environmental Protection Agency (EPA). "Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC)." EPA Compendium of Methods for Toxic Organic Air Pollutants, 1999.[Link]
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Kölliker, S., Oehme, M., & Dye, C. "Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds in Ambient Air by HPLC/MS and Multiple MS/MS Using Atmospheric Chemical Ionization in the Negative Ion Mode." Analytical Chemistry, 1998.[Link]
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Waters Corporation. "Determination of Formaldehyde in Ambient Air: Sep-Pak DNPH-Silica Cartridges." Waters Application Notes. [Link]
